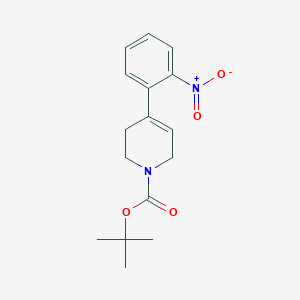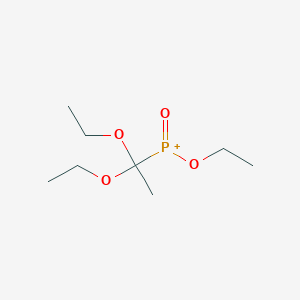![molecular formula C12H15ClFNO2 B8624686 (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride](/img/structure/B8624686.png)
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, making it a valuable molecule for studying stereochemistry and its effects on biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-fluorobenzyl bromide.
Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes nucleophilic substitution with the (S)-pyrrolidine-2-carboxylic acid to form the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying stereochemistry.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4S)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4S)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
The presence of the fluorobenzyl group in (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride imparts unique chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C12H15ClFNO2 |
|---|---|
Poids moléculaire |
259.70 g/mol |
Nom IUPAC |
(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11-;/m0./s1 |
Clé InChI |
UEJCKIYKRFAMOV-ROLPUNSJSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F.Cl |
SMILES canonique |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)
![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)




![5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8624661.png)



![5-(Trifluoromethyl)benzo[d][1,2,3]thiadiazole](/img/structure/B8624682.png)
